molecular formula C15H13Cl2N5O3 B2879503 N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899743-03-4

N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2879503
CAS No.: 899743-03-4
M. Wt: 382.2
InChI Key: BHWXMCLXUIPGFH-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-hydroxyethyl group at position 1 and an acetamide-linked 3,4-dichlorophenyl moiety. Its structural design balances hydrophobic and hydrophilic interactions, making it a candidate for therapeutic applications requiring targeted binding and metabolic stability .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O3/c16-11-2-1-9(5-12(11)17)20-13(24)7-21-8-18-14-10(15(21)25)6-19-22(14)3-4-23/h1-2,5-6,8,23H,3-4,7H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWXMCLXUIPGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromatographic Purification

Crude product 6 is purified via silica gel column chromatography using ethyl acetate/methanol (9:1) as the eluent. This removes unreacted aniline and byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.8 Hz, 1H, Ar-H), 7.62 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.98 (t, J = 5.2 Hz, 1H, -OH), 4.25 (t, J = 4.8 Hz, 2H, -CH₂O-), 3.85 (q, J = 5.2 Hz, 2H, -CH₂OH), 3.72 (s, 2H, -CH₂CO-).
  • HPLC Purity: 98.6% (C18 column, acetonitrile/water 60:40).

Challenges and Mitigation Strategies

Regioselectivity in N1-Alkylation

Competing alkylation at N2 is minimized by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents.

Solubility Issues

Intermediate 5 exhibits limited solubility in THF. Adding catalytic dimethyl sulfoxide (DMSO) improves reaction homogeneity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrazolopyrimidine core or the dichlorophenyl group.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions may introduce new functional groups into the dichlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest that it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Phenyl Substituent Pyrazolo[3,4-d]pyrimidinone Substituent Notable Properties Reference
Target Compound : N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide 3,4-dichlorophenyl 1-(2-hydroxyethyl) Enhanced solubility (hydroxyethyl), moderate lipophilicity (Cl₂), potential H-bonding
: N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide 5-chloro-2-methylphenyl 1-phenyl Higher lipophilicity (phenyl), reduced solubility
: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 2,4-dichlorophenoxy 5-(4-methylbenzyl) Increased lipophilicity (methylbenzyl), lower solubility
: 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide 3-chlorophenyl 1-(3-chlorophenyl) Moderate Cl-based lipophilicity, methylacetamide may reduce metabolic stability
Example : Compound with fluoro-chromenone and dimethylamino groups 3-fluoro-4-isopropoxyphenyl 1-(dimethylamino) High crystallinity (MP: 302–304°C), fluorinated groups enhance bioavailability

Key Findings:

Substituent Effects on Solubility: The hydroxyethyl group in the target compound improves solubility compared to phenyl () or methylbenzyl () substituents . Dichlorophenoxy () and dichlorophenyl (target) groups increase lipophilicity but differ in steric effects, with dichlorophenoxy being bulkier .

Hydrogen-Bonding Potential: The hydroxyethyl group enables H-bonding, critical for target engagement, unlike phenyl () or methylbenzyl () groups .

Metabolic Stability :

  • Methylacetamide () may undergo faster hydrolysis than hydroxyethyl-substituted acetamides (target), affecting half-life .

Biological Activity :

  • Fluorinated analogs () show enhanced bioavailability due to electronegative substituents, but the target compound’s dichlorophenyl group may offer stronger hydrophobic interactions .

Pharmacological Implications

  • The dichlorophenyl group may enhance target affinity (e.g., kinase inhibition), while hydroxyethyl improves solubility, reducing off-target toxicity compared to highly lipophilic analogs .

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